molecular formula C8H4AgCl B14661214 silver;1-chloro-4-ethynylbenzene CAS No. 49748-65-4

silver;1-chloro-4-ethynylbenzene

Cat. No.: B14661214
CAS No.: 49748-65-4
M. Wt: 243.44 g/mol
InChI Key: FDJNKLFMPWQUGV-UHFFFAOYSA-N
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Description

Silver;1-chloro-4-ethynylbenzene is an organometallic compound that combines the properties of silver with the organic molecule 1-chloro-4-ethynylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-4-ethynylbenzene can be synthesized through the Sonogashira coupling reaction, which involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields of the desired product.

Industrial Production Methods

Industrial production of 1-chloro-4-ethynylbenzene often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and acetylene under mild conditions.

Major Products Formed

    Phenol Derivatives: Formed through nucleophilic substitution.

    Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.

    Coupled Products: Formed through Sonogashira coupling reactions.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethynylbenzene in various reactions involves the interaction of its functional groups with other reactants. For example:

Comparison with Similar Compounds

1-chloro-4-ethynylbenzene can be compared with other similar compounds such as:

The uniqueness of 1-chloro-4-ethynylbenzene lies in its specific reactivity patterns and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

49748-65-4

Molecular Formula

C8H4AgCl

Molecular Weight

243.44 g/mol

IUPAC Name

silver;1-chloro-4-ethynylbenzene

InChI

InChI=1S/C8H4Cl.Ag/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1

InChI Key

FDJNKLFMPWQUGV-UHFFFAOYSA-N

Canonical SMILES

[C-]#CC1=CC=C(C=C1)Cl.[Ag+]

Origin of Product

United States

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